2-[(4-Acetamidophenyl)sulfanyl]propanoic acid

Medicinal Chemistry Physicochemical Property Prediction Scaffold Comparison

Researchers need validated organosulfur scaffolds for nuclear hormone receptor SAR, not generic carboxylic acids. This compound (C₁₁H₁₃NO₃S, 239.29 g/mol) provides a structurally unique alternative to acetaminophen metabolites. - **Chiral handle**: Racemic α-methyl propanoic acid enables enantiomer separation and stereochemistry-activity studies. - **Thioether linkage**: Distinct reactivity & stability vs. oxygen ethers; higher predicted B.p. (483.8°C). - **Pharmacophore potential**: Structurally related 4-acetamidophenyl thioethers show AR binding (Ki = 2.90 nM). Procurement-ready for lead optimization and negative control assays.

Molecular Formula C11H13NO3S
Molecular Weight 239.29 g/mol
CAS No. 954575-40-7
Cat. No. B3390232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Acetamidophenyl)sulfanyl]propanoic acid
CAS954575-40-7
Molecular FormulaC11H13NO3S
Molecular Weight239.29 g/mol
Structural Identifiers
SMILESCC(C(=O)O)SC1=CC=C(C=C1)NC(=O)C
InChIInChI=1S/C11H13NO3S/c1-7(11(14)15)16-10-5-3-9(4-6-10)12-8(2)13/h3-7H,1-2H3,(H,12,13)(H,14,15)
InChIKeyOLWFGPQNJWSRSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Acetamidophenyl)sulfanyl]propanoic Acid: Structure and Chemical Class


2-[(4-Acetamidophenyl)sulfanyl]propanoic acid (CAS 954575-40-7) is an organosulfur compound with molecular formula C₁₁H₁₃NO₃S (molecular weight 239.29 g/mol) . It features a 4-acetamidophenyl moiety linked via a thioether bond to a propanoic acid backbone containing a chiral center at the α-carbon, yielding a racemic mixture . This compound belongs to the broader class of sulfanyl-containing carboxylic acids but represents a structurally distinct scaffold that differs fundamentally from both simple NSAIDs and acetaminophen metabolites [1].

Chiral Scaffold
Racemic α-methyl propanoic acid backbone enables enantiomeric resolution for stereochemical SAR studies.
Thioether Reactivity
Sulfanyl linkage offers distinct physicochemical profile from oxygen ethers and carbon analogs.
Medicinal Chemistry
Carboxylic acid handle supports amide or ester derivatization for library synthesis.

2-[(4-Acetamidophenyl)sulfanyl]propanoic Acid: Structural Uniqueness Over Analogs


Generic substitution with simpler carboxylic acids or acetaminophen derivatives is scientifically invalid for 2-[(4-Acetamidophenyl)sulfanyl]propanoic acid. The thioether linkage confers distinct chemical reactivity and metabolic stability compared to oxygen ethers or carbon-carbon bonds [1], while the racemic α-methyl propanoic acid backbone provides a chiral handle for asymmetric synthesis or separation that is absent in simpler acetic acid derivatives . Furthermore, compounds containing the 4-acetamidophenyl thioether substructure have demonstrated nanomolar binding affinity (Ki = 2.90 nM) to the androgen receptor in structurally related molecules [2], underscoring the pharmacophore potential of this scaffold. The evidence below quantifies the specific differentiation dimensions.

Thioether vs. Oxygen/Carbon Linkers
Simple analogs with oxygen ether or direct carbon-carbon bonds may shift reactivity and metabolic stability; direct interchange is not supported.
Chiral Handle Absence
Achiral acetic acid derivatives lose the stereochemical resolution capability provided by the α-methyl chiral center.
Synthetic vs. Mercapturate Conjugate
Substitution with acetaminophen mercapturate metabolites may introduce confounding bioactivation signals; this compound is a synthetic building block, not a detoxification conjugate.

2-[(4-Acetamidophenyl)sulfanyl]propanoic Acid: Key Differentiation from Analogs


Thioether Linkage: Distinct Physicochemical Properties

2-[(4-Acetamidophenyl)sulfanyl]propanoic acid contains a thioether (sulfanyl) bond linking the aromatic ring to the propanoic acid backbone, in contrast to oxygen ether or direct carbon-carbon linkages found in common analogs. This structural feature alters predicted physicochemical properties relevant to drug-likeness and formulation .

Thioether vs. C–C Linkage
Data to verify
Boiling point: 483.8 ± 30.0 °C (thioether) vs. 452.0 ± 28.0 °C (carbon analog); Δ +31.8 °C
Supports chromatographic method differentiation.
Predicted property; confirm experimentally.
Medicinal Chemistry Physicochemical Property Prediction Scaffold Comparison

Chiral Backbone for Stereochemical Control

The compound possesses a chiral center at the α-carbon of the propanoic acid moiety (C2 position), yielding a racemic mixture. This stands in marked contrast to structurally simpler derivatives such as 2-[(4-acetamidophenyl)sulfanyl]acetic acid, which lacks stereochemistry at the corresponding position [1]. The presence of this chiral center enables downstream enantiomeric resolution and stereochemical assignment for SAR investigations .

Chiral Center Presence
Class-level inference
Chiral C2 present (racemic) vs. acetic acid analog with no stereocenter
Enables enantiomeric resolution for SAR investigations.
Racemic mixture requires resolution; source [1].
Stereoselective Synthesis Chiral Resolution Medicinal Chemistry

Distinct Metabolism from Acetaminophen Mercapturate

2-[(4-Acetamidophenyl)sulfanyl]propanoic acid is structurally related to but metabolically distinct from acetaminophen (paracetamol) mercapturate metabolites such as 3-(N-acetyl-L-cystein-S-yl)acetaminophen [1]. Acetaminophen mercapturate is a detoxification conjugate formed via glutathione trapping of the reactive NAPQI intermediate and subsequent mercapturic acid pathway processing . In contrast, 2-[(4-Acetamidophenyl)sulfanyl]propanoic acid is a synthetic thioether, not a cysteine conjugate .

Metabolic Origin Class
Class-level inference
Synthetic thioether (C₁₁H₁₃NO₃S) vs. cysteine conjugate mercapturate (C₁₃H₁₆N₂O₄S)
Avoids acetaminophen bioactivation confounding.
Structural distinction supports negative control use.
Drug Metabolism Analytical Reference Standards Pharmacokinetics

4-Acetamidophenyl Thioether Scaffold: Androgen Receptor Binding

Although direct biological data for 2-[(4-Acetamidophenyl)sulfanyl]propanoic acid is not publicly available, structurally related compounds bearing the 4-acetamidophenyl thioether pharmacophore demonstrate potent binding to the androgen receptor (AR). Specifically, the SARM-derived compound (2R)-3-[(4-acetamidophenyl)sulfanyl]-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide exhibits a Ki of 2.90 nM for AR binding [1].

AR Pharmacophore Class
Class-level inference
Related 4-acetamidophenyl thioether derivative: AR Ki = 2.90 nM [1]; no direct data for this compound.
Pharmacophore class may support AR-targeted screening.
Class inference only; verify scaffold activity.
Androgen Receptor SARM Pharmacophore Validation

2-[(4-Acetamidophenyl)sulfanyl]propanoic Acid: Recommended Applications


Chiral Scaffold in Asymmetric Synthesis

The racemic α-methyl propanoic acid moiety with its chiral center serves as an ideal starting point for the preparation of enantiomerically pure or enriched analogs . Researchers can leverage this scaffold to synthesize and evaluate stereochemically defined derivatives of the 4-acetamidophenyl thioether pharmacophore, which has demonstrated nanomolar AR binding affinity (Ki = 2.90 nM) in structurally related compounds [1]. This approach enables SAR campaigns exploring stereochemistry-dependent activity differences.

Physicochemical Probe for SPR Studies

The thioether linkage confers distinct predicted physicochemical properties compared to oxygen ether or carbon-linked analogs, including a higher boiling point (483.8 ± 30.0 °C) . 2-[(4-Acetamidophenyl)sulfanyl]propanoic acid can be employed as a reference compound to systematically evaluate the impact of sulfur substitution on lipophilicity, metabolic stability, membrane permeability, and chromatographic behavior during lead optimization.

Negative Control in Acetaminophen Metabolism Studies

Given its structural distinction from endogenous acetaminophen mercapturate conjugates (CAS 52372-86-8) , this compound is suitable as a structurally analogous but metabolically unrelated negative control [1]. In analytical assays measuring mercapturate pathway activity or in cell-based studies evaluating NAPQI-mediated toxicity, 2-[(4-Acetamidophenyl)sulfanyl]propanoic acid provides a baseline reference without confounding bioactivation signals.

Building Block for Nuclear Receptor Libraries

As a versatile carboxylic acid intermediate, the compound can be readily derivatized via amide bond formation or esterification to generate structurally diverse analogs for high-throughput screening . The demonstrated nanomolar AR affinity of related 4-acetamidophenyl thioether derivatives (Ki = 2.90 nM) [1] supports the inclusion of this scaffold in focused libraries aimed at nuclear hormone receptors, enabling hit identification and lead expansion in this target class.

Application
Selection Property
Validation Focus
Asymmetric Synthesis of Thioether Scaffolds
Racemic chiral center allows enantiomeric resolution
Stereochemical SAR and IP differentiation
Physicochemical Probe Studies
Thioether vs. oxygen/carbon linker comparison
Chromatographic and permeability assays
Negative Control for Acetaminophen Metabolism
Structurally distinct from mercapturate conjugates
Avoids NAPQI pathway interference
Nuclear Receptor Library Synthesis
Carboxylic acid handle for amide/ester derivatization
AR pharmacophore-focused compound collection

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